TLX agonist 1
Overview
Description
- TLX agonist 1 is a chemical compound that acts as a modulator of the orphan nuclear receptor tailless (TLX, NR2E1).
- Its chemical structure is represented as C23H26N4O.
- This compound enhances TLX transcriptional repressive activity .
Mechanism of Action
Target of Action
TLX Agonist 1, also known as ccrp2, is a modulator of the orphan nuclear receptor tailless (TLX, NR2E1) . TLX is a transcriptional repressor that plays a significant role in neurogenesis and Neural Stem Cell (NSC) derived brain tumors .
Mode of Action
This compound binds to the recombinant TLX protein, enhancing its transcriptional repressive activity . This interaction potentiates the repressive function of TLX, thereby modulating the transcription of target genes .
Biochemical Pathways
Tlx is known to maintain neuronal stem cell homeostasis by acting as a transcriptional repressor of tumor suppressor genes . Therefore, it can be inferred that this compound, by modulating TLX activity, may impact these pathways.
Result of Action
The primary result of this compound action is the enhancement of TLX’s transcriptional repressive activity . This modulation of TLX activity can influence neurogenesis and the behavior of Neural Stem Cells (NSCs), although the specific molecular and cellular effects are subject to ongoing research.
Biochemical Analysis
Biochemical Properties
TLX agonist 1: interacts with the TLX receptor, enhancing its transcriptional repressive activity. The compound binds to the ligand-binding domain of TLX with an equilibrium dissociation constant (Kd) of 650 nanomolar and an effective concentration (EC50) of 1 micromolar . This interaction potentiates the repressive function of TLX on target genes, thereby influencing various biochemical pathways. This compound does not have any known natural ligands, making it a valuable tool for studying TLX-mediated transcriptional repression.
Cellular Effects
This compound: exerts significant effects on various cell types, particularly neural stem cells and retinal progenitor cells. By enhancing TLX’s repressive activity, this compound promotes the self-renewal and proliferation of neural stem cells while inhibiting their differentiation . This modulation of cell function is crucial for maintaining the balance between stem cell renewal and differentiation, which is essential for proper brain development and function. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its role in cellular processes.
Molecular Mechanism
The molecular mechanism of This compound involves its binding to the ligand-binding domain of the TLX receptor, which enhances TLX’s transcriptional repressive activity . This binding interaction leads to the recruitment of corepressor proteins and chromatin remodeling complexes, resulting in the suppression of target gene expression. This compound’s ability to potentiate TLX’s repressive function is critical for regulating gene expression patterns involved in neurogenesis and tumor suppression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Over time, this compound maintains its ability to enhance TLX’s transcriptional repressive activity, although long-term studies are needed to fully understand its effects on cellular function. In vitro and in vivo studies have shown that this compound can sustain its activity over extended periods, making it a reliable tool for research.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively enhances TLX’s repressive activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound: is involved in metabolic pathways related to its role as a TLX modulator. The compound interacts with enzymes and cofactors involved in the regulation of gene expression and cellular metabolism . By enhancing TLX’s repressive activity, this compound influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its modulatory effects on TLX. The distribution of this compound within cells is crucial for its effectiveness in modulating TLX activity.
Subcellular Localization
This compound: primarily localizes to the nucleus, where it interacts with the TLX receptor to enhance its transcriptional repressive activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for this compound to effectively modulate gene expression and cellular function.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for TLX agonist 1 are not widely documented in the literature.
- it is available for purchase from suppliers, such as MedChemExpress and Selleckchem.
- Industrial production methods remain proprietary.
Chemical Reactions Analysis
- TLX agonist 1’s reactivity is not extensively studied, but we can infer its potential based on its structure.
- Common reactions may include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction.
- Major products formed would vary based on the reaction type.
Scientific Research Applications
- TLX agonist 1 has promising applications across various fields:
Chemistry: It could serve as a tool compound for studying nuclear receptors and transcriptional regulation.
Biology: Investigating TLX-mediated gene expression and neural development.
Medicine: Potential therapeutic implications, although further research is needed.
Industry: As a starting point for drug discovery or chemical biology studies.
Comparison with Similar Compounds
- TLX agonist 1’s uniqueness lies in its specific modulation of TLX.
- Similar compounds may include other nuclear receptor modulators, but none may precisely mimic this compound’s effects.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-18-17-21(24-25(18)2)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGJAUSSGPIZEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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